CGS 35066

Vue d'ensemble

Description

CGS 35066 est un inhibiteur puissant et sélectif de l'enzyme de conversion de l'endothéline-1 (ECE-1). Il s'agit d'un composé aminophosphonate qui a montré une efficacité significative dans l'inhibition de l'activité de l'ECE-1 humaine et de la neutral endopeptidase 24.11 (NEP) rénale de rat in vitro . Ce composé a été étudié pour ses applications thérapeutiques potentielles, en particulier dans les maladies cardiovasculaires.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du CGS 35066 implique plusieurs étapes. L'une des principales méthodes consiste en un couplage de Heck entre le 3-iododibenzofurane et le 2-acétamidoacrylate de méthyle en présence de diacétate de palladium, ce qui donne un ester alpha, bêta-insaturé alpha-amido. Cet ester est ensuite hydrogéné sur du palladium sur carbone pour produire un ester saturé racémique. L'hydrolyse énantiospécifique de cet ester à l'aide de l'alcalase conduit à la formation de l'acide carboxylique S requis .

Une autre méthode implique la palladation ortho de l'éther diarylique pour former du dibenzofurane, suivie d'une résolution cinétique avec l'alcalase pour produire l'acide carboxylique S. L'acide aminé résultant subit plusieurs étapes, notamment l'estérification, la condensation avec le formaldéhyde et la réaction avec le phosphite de diphényle, pour donner le composé aminophosphonate final .

Méthodes de production industrielle : Les méthodes de production industrielle du this compound ne sont pas largement documentées. Les voies de synthèse mentionnées ci-dessus peuvent être mises à l'échelle pour la production industrielle avec une optimisation appropriée des conditions réactionnelles et des processus de purification.

Analyse Des Réactions Chimiques

Types de réactions : Le CGS 35066 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que le phosphonate et les groupes amino. Il peut également participer à des réactions de condensation, en particulier pendant sa synthèse.

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse et les réactions du this compound comprennent le diacétate de palladium, le 2-acétamidoacrylate de méthyle, le formaldéhyde, le phosphite de diphényle et l'alcalase. Les conditions réactionnelles impliquent généralement une hydrogénation sur du palladium sur carbone, une estérification avec de l'acide chlorhydrique dans du méthanol et des réactions de condensation à des températures contrôlées .

Principaux produits formés : Le principal produit formé à partir de la synthèse du this compound est le composé aminophosphonate lui-même. Pendant sa synthèse, des produits intermédiaires tels que l'ester alpha, bêta-insaturé alpha-amido et l'acide carboxylique S sont également formés .

Applications de la recherche scientifique

Le this compound a été largement étudié pour ses applications thérapeutiques potentielles. C'est un inhibiteur puissant de l'enzyme de conversion de l'endothéline-1, qui joue un rôle crucial dans la régulation de la pression artérielle et du tonus vasculaire. En inhibant cette enzyme, le this compound peut bloquer les effets hypertensifs induits par la grosse endothéline-1 in vitro et réduire l'amplitude du spasme vasculaire cérébral après une hémorragie sous-arachnoïdienne .

Outre ses applications cardiovasculaires, le this compound a été étudié pour son utilisation potentielle dans le traitement d'autres affections impliquant une dysrégulation de l'endothéline. Sa sélectivité et sa puissance en font un outil précieux dans la recherche scientifique pour comprendre le rôle de l'enzyme de conversion de l'endothéline-1 dans divers processus physiologiques et pathologiques .

Mécanisme d'action

Le this compound exerce ses effets en inhibant sélectivement l'enzyme de conversion de l'endothéline-1. Cette enzyme est responsable de la conversion de la grosse endothéline-1 en endothéline-1, un puissant vasoconstricteur. En inhibant cette conversion, le this compound réduit les niveaux d'endothéline-1, atténuant ainsi ses effets vasoconstricteurs .

Les cibles moléculaires du this compound comprennent l'enzyme de conversion de l'endothéline-1 humaine et la neutral endopeptidase 24.11 rénale de rat. L'inhibition de ces enzymes entraîne une diminution des niveaux d'endothéline-1 et une réduction subséquente de la pression artérielle et du tonus vasculaire .

Applications De Recherche Scientifique

Hypertension Studies

CGS 35066 has been extensively studied for its antihypertensive properties. In experiments involving normotensive and spontaneously hypertensive rats (SHRs), this compound demonstrated significant reductions in mean arterial blood pressure (MABP). For instance, administration at doses of 0.3 to 10 mg/kg resulted in a dose-dependent blockade of the pressor responses induced by big ET-1 .

Table 1: Effects of this compound on Blood Pressure in Rat Models

| Dose (mg/kg) | Normotensive Rats (%) | SHRs (%) |

|---|---|---|

| 0.3 | 61 | - |

| 1 | 78 | - |

| 3 | 93 | - |

| 10 | 98 | - |

Combination Therapy

Research has shown that this compound can enhance the efficacy of other antihypertensive agents, such as angiotensin-converting enzyme (ACE) inhibitors like benazepril. When administered together, these compounds exhibited additive effects on blood pressure reduction in normotensive rats .

Neurodegenerative Disease Applications

Recent studies have explored the role of this compound in neurodegenerative conditions, particularly Alzheimer's disease. The compound has been shown to influence amyloid-beta levels, which are critical in Alzheimer’s pathology. In SH-SY5Y cells expressing amyloid precursor protein (APP), this compound led to dose-dependent increases in extracellular amyloid-beta levels .

Table 2: Impact of this compound on Amyloid-Beta Levels

| Treatment | Aβ40 Levels (pg/ml) |

|---|---|

| Control | X |

| This compound | X + Δ |

Endothelin-1 System Modulation

In a study examining the modulation of the ET system by TWEAK, this compound effectively blocked TWEAK-induced increases in ET-1 synthesis in human endothelial cells. This suggests its potential utility in conditions characterized by elevated ET-1 levels .

Vascular Remodeling

Another significant application of this compound is its effect on vascular remodeling post-balloon angioplasty. It has been observed to attenuate neointimal proliferation in rat carotid arteries, indicating a potential therapeutic role in preventing restenosis after vascular interventions .

Mécanisme D'action

CGS 35066 exerts its effects by selectively inhibiting endothelin-converting enzyme-1. This enzyme is responsible for converting big endothelin-1 to endothelin-1, a potent vasoconstrictor. By inhibiting this conversion, this compound reduces the levels of endothelin-1, thereby mitigating its vasoconstrictive effects .

The molecular targets of this compound include human endothelin-converting enzyme-1 and rat kidney neutral endopeptidase 24.11. The inhibition of these enzymes leads to a decrease in endothelin-1 levels and a subsequent reduction in blood pressure and vascular tone .

Comparaison Avec Des Composés Similaires

Le CGS 35066 est unique par sa forte sélectivité et sa puissance en tant qu'inhibiteur de l'enzyme de conversion de l'endothéline-1. Des composés similaires comprennent le CGS 35339, qui inhibe également l'enzyme de conversion de l'endothéline-1 mais avec des profils de sélectivité et de puissance différents .

D'autres composés similaires comprennent divers inhibiteurs aminophosphonates qui ciblent l'enzyme de conversion de l'endothéline-1 et la neutral endopeptidase 24.11. Le this compound se distingue par sa sélectivité plus de 100 fois supérieure par rapport à la neutral endopeptidase 24.11 et sa capacité à bloquer les effets hypertensifs induits par la grosse endothéline-1 in vitro .

Liste de composés similaires

- CGS 35339

- Divers inhibiteurs aminophosphonates ciblant l'enzyme de conversion de l'endothéline-1 et la neutral endopeptidase 24.11

Activité Biologique

CGS 35066, a selective inhibitor of endothelin-converting enzyme-1 (ECE-1), has garnered attention for its biological activity in various physiological and pathological contexts. This article delves into the compound's mechanisms of action, efficacy in different models, and its implications in therapeutic settings.

- Molecular Formula : CHNOP

- Molecular Weight : 349.275 g/mol

- CAS Number : 261619-50-5

- IC50 Values :

This compound functions primarily as a potent and selective inhibitor of ECE-1, which is crucial in the conversion of big endothelin to endothelin-1 (ET-1). By inhibiting ECE-1, this compound reduces ET-1 levels, which is significant in conditions characterized by excessive vasoconstriction and hypertension.

In Vitro Studies

Research indicates that this compound effectively increases intracellular and extracellular amyloid-beta (Aβ) levels in SH-SY5Y cells, suggesting a role in modulating amyloid pathology relevant to Alzheimer's disease . The compound’s inhibition of ECE-1 also plays a role in reducing ET-1 production, which is implicated in various cardiovascular diseases.

In Vivo Studies

In animal models, particularly Wistar rats subjected to glycerol-induced rhabdomyolysis, this compound administration resulted in significant attenuation of renal vascular resistance (RVR) and acute kidney injury (AKI) associated with elevated ET-1 levels . This highlights its potential therapeutic application in conditions where ET-1 contributes to renal dysfunction.

Comparative Efficacy

A comparative analysis of this compound with other ECE inhibitors demonstrates its superior potency. For instance, it has been shown to be 10 to 100 times more effective than thiorphan and phosphoramidon in inhibiting big ET-1-induced responses .

| Compound | IC50 (nM) | Target |

|---|---|---|

| This compound | 22 | Human ECE-1 |

| Thiorphan | >1000 | NEP |

| Phosphoramidon | >1000 | NEP |

Case Study 1: Cardiovascular Implications

In a study examining the effects of TWEAK on ET-1 synthesis, this compound was shown to block TWEAK-dependent increases in ET-1 production. This suggests its utility in managing conditions where TWEAK-mediated pathways exacerbate cardiovascular issues .

Case Study 2: Alzheimer's Disease Models

In models simulating Alzheimer's pathology, this compound's ability to modulate Aβ levels posits it as a candidate for further exploration in neurodegenerative disease therapies. The dose-dependent increase in Aβ levels upon treatment indicates a complex interaction that warrants further investigation .

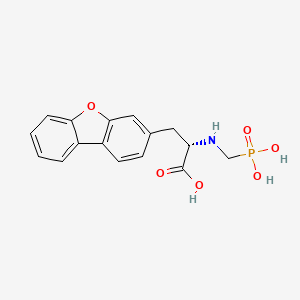

Propriétés

IUPAC Name |

(2S)-3-dibenzofuran-3-yl-2-(phosphonomethylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16NO6P/c18-16(19)13(17-9-24(20,21)22)7-10-5-6-12-11-3-1-2-4-14(11)23-15(12)8-10/h1-6,8,13,17H,7,9H2,(H,18,19)(H2,20,21,22)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRUVAUSVWLATAE-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)CC(C(=O)O)NCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)C[C@@H](C(=O)O)NCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261619-50-5 | |

| Record name | CGS 35066 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261619505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.